molecular formula C6H14N2O B1196569 Methyl(neopentyl)nitrosamine CAS No. 31820-22-1

Methyl(neopentyl)nitrosamine

Cat. No. B1196569
CAS RN: 31820-22-1
M. Wt: 130.19 g/mol
InChI Key: XEAQPCFJFQRDDZ-UHFFFAOYSA-N
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Description

Methyl(neopentyl)nitrosamine is a highly toxic and carcinogenic compound that belongs to the nitrosamine family. It is commonly used in laboratory experiments to induce cancer in animals for research purposes. The compound is synthesized through a complex process that involves the reaction of neopentylamine with nitrite ions.

Mechanism Of Action

Methyl(neopentyl)nitrosamine induces cancer by reacting with DNA to form DNA adducts. These adducts cause mutations in the DNA, leading to the development of cancer. The compound is also known to cause oxidative stress, which can lead to the development of cancer.
Biochemical and Physiological Effects
Methyl(neopentyl)nitrosamine is highly toxic and carcinogenic. The compound is known to cause liver damage, kidney damage, and lung damage. It is also known to cause DNA damage and mutations, leading to the development of cancer. The compound is also known to cause oxidative stress, which can lead to the development of cancer.

Advantages And Limitations For Lab Experiments

Methyl(neopentyl)nitrosamine is a highly effective tool for inducing cancer in animals for research purposes. The compound is relatively easy to synthesize and is readily available. However, the use of Methyl(neopentyl)nitrosamine in laboratory experiments is limited by its high toxicity and carcinogenicity. The compound must be handled with extreme caution, and appropriate safety measures must be taken to prevent exposure.

Future Directions

Future research on Methyl(neopentyl)nitrosamine should focus on developing safer and more effective alternatives for inducing cancer in animals for research purposes. Research should also focus on developing therapies to prevent and treat cancer caused by Methyl(neopentyl)nitrosamine exposure. Additionally, research should focus on identifying the environmental factors that contribute to the formation of Methyl(neopentyl)nitrosamine and developing strategies to reduce exposure to this highly toxic and carcinogenic compound.
Conclusion
Methyl(neopentyl)nitrosamine is a highly toxic and carcinogenic compound that is commonly used in laboratory experiments to induce cancer in animals for research purposes. The compound is synthesized through a complex process that involves the reaction of neopentylamine with nitrite ions. Methyl(neopentyl)nitrosamine induces cancer by reacting with DNA to form DNA adducts, causing mutations in the DNA, leading to the development of cancer. The compound is highly toxic and carcinogenic, causing liver damage, kidney damage, and lung damage. The use of Methyl(neopentyl)nitrosamine in laboratory experiments is limited by its high toxicity and carcinogenicity. Future research on Methyl(neopentyl)nitrosamine should focus on developing safer and more effective alternatives for inducing cancer in animals for research purposes and developing therapies to prevent and treat cancer caused by Methyl(neopentyl)nitrosamine exposure.

Synthesis Methods

Methyl(neopentyl)nitrosamine is synthesized through a complex process that involves the reaction of neopentylamine with nitrite ions. The reaction is carried out in the presence of an acid catalyst such as hydrochloric acid. The resulting product is a highly toxic and carcinogenic compound that is commonly used in laboratory experiments to induce cancer in animals.

Scientific Research Applications

Methyl(neopentyl)nitrosamine is commonly used in laboratory experiments to induce cancer in animals for research purposes. The compound is used to study the mechanism of carcinogenesis and to evaluate the efficacy of potential cancer therapies. Methyl(neopentyl)nitrosamine is also used to study the effects of environmental toxins on human health.

properties

IUPAC Name

N-(2,2-dimethylpropyl)-N-methylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-6(2,3)5-8(4)7-9/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAQPCFJFQRDDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50878852
Record name N-NITROSO-METHYL-NEOPENTYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl(neopentyl)nitrosamine

CAS RN

31820-22-1
Record name Methyl(neopentyl)nitrosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031820221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-NITROSO-METHYL-NEOPENTYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL(NEOPENTYL)NITROSAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRM3W9BWK5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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